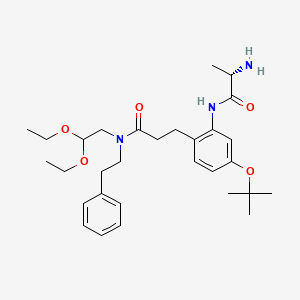
(S)-3-(2-(2-Aminopropanamido)-4-(tert-butoxy)phenyl)-N-(2,2-diethoxyethyl)-N-phenethylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-3-(2-(2-Aminopropanamido)-4-(tert-butoxy)phenyl)-N-(2,2-diethoxyethyl)-N-phenethylpropanamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a complex structure with multiple functional groups, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(2-(2-Aminopropanamido)-4-(tert-butoxy)phenyl)-N-(2,2-diethoxyethyl)-N-phenethylpropanamide typically involves multiple steps, including the formation of amide bonds, protection and deprotection of functional groups, and stereoselective synthesis to ensure the correct (S)-configuration. Common reagents used in these reactions include amines, carboxylic acids or their derivatives, protecting groups such as tert-butoxycarbonyl (Boc), and coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-3-(2-(2-Aminopropanamido)-4-(tert-butoxy)phenyl)-N-(2,2-diethoxyethyl)-N-phenethylpropanamide can undergo various chemical reactions, including:
Oxidation: Conversion of amine groups to nitro or nitroso derivatives.
Reduction: Reduction of amide bonds to amines.
Substitution: Nucleophilic substitution reactions at the phenyl ring or amide nitrogen.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles like alkyl halides or amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group could yield nitro derivatives, while reduction of the amide bond could produce primary amines.
Scientific Research Applications
Chemistry
In chemistry, (S)-3-(2-(2-Aminopropanamido)-4-(tert-butoxy)phenyl)-N-(2,2-diethoxyethyl)-N-phenethylpropanamide can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further derivatization and modification.
Biology
In biology, this compound could be studied for its potential interactions with biological macromolecules such as proteins or nucleic acids. Its amide bonds and phenyl ring may facilitate binding to specific biological targets.
Medicine
In medicine, this compound could be investigated for its potential therapeutic effects. Its structure suggests it may interact with enzymes or receptors involved in disease pathways.
Industry
In industry, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals. Its complex structure and functional groups make it a versatile intermediate.
Mechanism of Action
The mechanism of action of (S)-3-(2-(2-Aminopropanamido)-4-(tert-butoxy)phenyl)-N-(2,2-diethoxyethyl)-N-phenethylpropanamide would depend on its specific interactions with molecular targets. Potential targets include enzymes, receptors, or other proteins. The compound’s amide bonds and phenyl ring may facilitate binding to these targets, leading to modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (S)-3-(2-(2-Aminopropanamido)-4-(tert-butoxy)phenyl)-N-(2,2-diethoxyethyl)-N-phenethylpropanamide include other amide-containing molecules with phenyl rings and various functional groups. Examples include:
- N-(2,2-diethoxyethyl)-N-phenethylpropanamide
- 3-(2-(2-Aminopropanamido)-4-(tert-butoxy)phenyl)propanamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry. The (S)-configuration may confer specific biological activity or selectivity, while the tert-butoxy and diethoxyethyl groups provide unique chemical properties.
Properties
IUPAC Name |
(2S)-2-amino-N-[2-[3-[2,2-diethoxyethyl(2-phenylethyl)amino]-3-oxopropyl]-5-[(2-methylpropan-2-yl)oxy]phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H45N3O5/c1-7-36-28(37-8-2)21-33(19-18-23-12-10-9-11-13-23)27(34)17-15-24-14-16-25(38-30(4,5)6)20-26(24)32-29(35)22(3)31/h9-14,16,20,22,28H,7-8,15,17-19,21,31H2,1-6H3,(H,32,35)/t22-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXMJYBDKYUWPEY-QFIPXVFZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CN(CCC1=CC=CC=C1)C(=O)CCC2=C(C=C(C=C2)OC(C)(C)C)NC(=O)C(C)N)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(CN(CCC1=CC=CC=C1)C(=O)CCC2=C(C=C(C=C2)OC(C)(C)C)NC(=O)[C@H](C)N)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H45N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
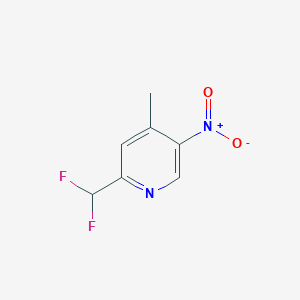


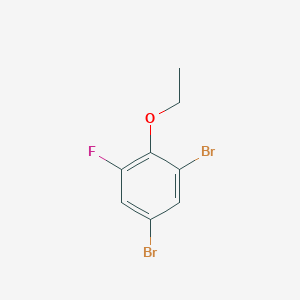
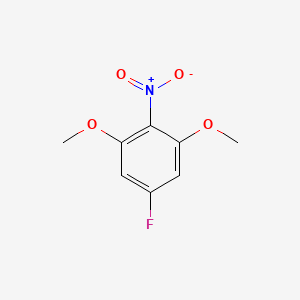
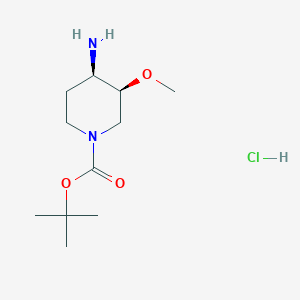
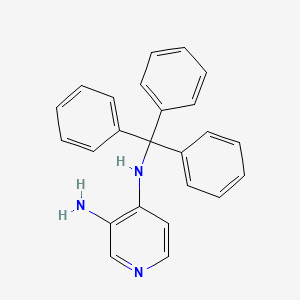
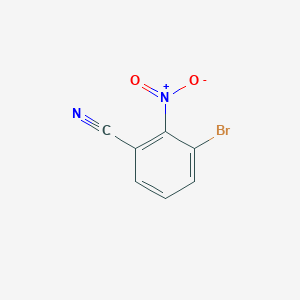
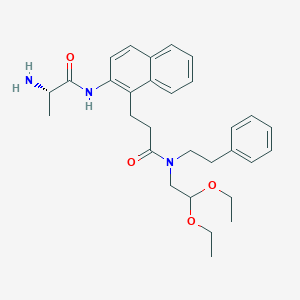
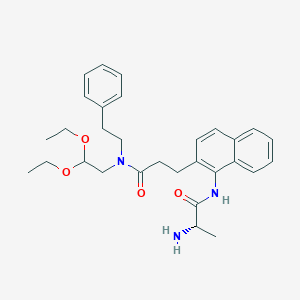
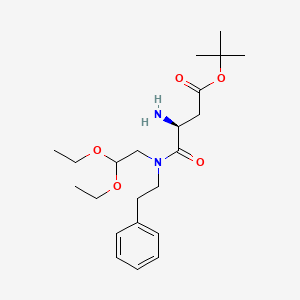
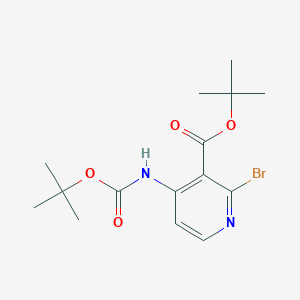
![tert-Butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate hydrochloride](/img/structure/B6315013.png)

